3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-isothiazolidinone under oxidative conditions to introduce the dioxido group. The reaction is carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to the parent isothiazolidinyl compound.
Substitution: The phenylboronic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the parent isothiazolidinyl compound .
Scientific Research Applications
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-containing drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the dioxido and isothiazolidinyl groups, making it less versatile in certain applications.
2-Isothiazolidinone: Does not contain the boronic acid moiety, limiting its use in boron chemistry.
Uniqueness
3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid is unique due to the presence of both the boronic acid and dioxido-isothiazolidinyl groups. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7,12-13H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVZNQSDFKSQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCS2(=O)=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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